molecular formula C12H7Cl3O2 B14490608 Naphthalen-1-yl 2,2,2-trichloroacetate

Naphthalen-1-yl 2,2,2-trichloroacetate

Cat. No.: B14490608
M. Wt: 289.5 g/mol
InChI Key: APBYRRAYIFRPOU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,2,2-trichloroacetate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and trichloroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2,2,2-trichloroacetate typically involves the esterification of naphthalen-1-ol with trichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the reaction. The reaction conditions often include heating the mixture under reflux to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2,2,2-trichloroacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of naphthalen-1-ol and trichloroacetic acid.

    Reduction: The trichloroacetate moiety can be reduced to form dichloroacetate or monochloroacetate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Hydrolysis: Naphthalen-1-ol and trichloroacetic acid.

    Reduction: Naphthalen-1-yl dichloroacetate or naphthalen-1-yl monochloroacetate.

    Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl 2,2,2-trichloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Naphthalen-1-yl 2,2,2-trichloroacetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trichloroacetate moiety can also undergo metabolic transformations, producing reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl acetate: Similar structure but lacks the trichloroacetate group.

    Naphthalen-1-yl dichloroacetate: Contains two chlorine atoms instead of three.

    Naphthalen-1-yl monochloroacetate: Contains one chlorine atom instead of three.

Uniqueness

Naphthalen-1-yl 2,2,2-trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications where specific reactivity or biological effects are desired.

Properties

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

naphthalen-1-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

APBYRRAYIFRPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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